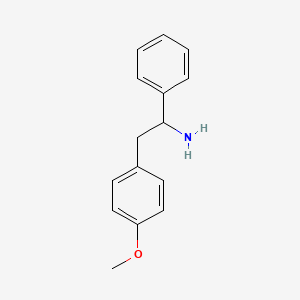

Phenethylamine, 4-methoxy-alpha-phenyl-

Description

Contextualization within Phenethylamine (B48288) Chemistry and its Derivatives

The phenethylamine framework is a key structural element in many biologically significant molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). biomolther.orgnih.gov Chemical research into derivatives of phenethylamine has led to the development of numerous compounds studied for their interactions with the central nervous system. wikipedia.org Modifications to the basic structure, such as the addition of functional groups, can profoundly influence a compound's interaction with biological targets. nih.gov The class of substituted phenethylamines is broad, encompassing compounds with various substitution patterns on the phenyl ring and the ethylamine (B1201723) sidechain. wikipedia.org

Significance of Methoxy (B1213986) and Phenyl Substitutions in Arylethylamine Scaffolds

The introduction of specific substituents onto the arylethylamine (phenethylamine) scaffold is a key strategy in chemical research to modulate the properties of the molecule. Each substitution can influence factors such as receptor binding affinity, metabolic stability, and lipophilicity.

Methoxy (-OCH3) Substitution: A methoxy group is a common substituent in phenethylamine chemistry. Its placement on the phenyl ring can significantly alter a compound's pharmacological profile. For instance, research on various phenethylamine derivatives shows that methoxy groups, depending on their position, can influence affinity for specific receptors. biomolther.orgbiomolther.org In some structure-activity relationship (SAR) studies, the addition of an alkoxy group (like methoxy) at the para- (or 4-) position of the phenyl ring has been observed to decrease affinity for certain serotonin (B10506) receptors, such as the 5-HT2A receptor. biomolther.orgbiomolther.orgresearchgate.net

Alpha-Phenyl (α-Phenyl) Substitution: The substitution of a phenyl group at the alpha-carbon (the carbon atom adjacent to the amino group) of the phenethylamine sidechain creates a more complex, sterically hindered structure. This addition significantly increases the molecule's size and changes its three-dimensional shape, which can lead to altered interactions with receptor binding sites. SAR studies on phenethylamines have shown that substitutions on the ethylamine backbone are critical for determining the compound's biological activity. biomolther.orgnih.gov

Due to a lack of direct research on "Phenethylamine, 4-methoxy-alpha-phenyl-," specific data tables and detailed research findings for this exact compound cannot be provided. The information presented is based on the general principles of phenethylamine chemistry and the documented effects of its constituent functional groups in related molecules.

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-phenylethanamine |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11,16H2,1H3 |

InChI Key |

IETVCJMCHZSPAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established and Novel Synthetic Routes for Substituted Phenethylamines

The creation of the 2-arylethylamine framework, which is central to the structure of 4-methoxy-alpha-phenyl-phenethylamine, is a key focus in synthetic organic chemistry. google.com This structural motif is of considerable interest due to its presence in numerous biologically active molecules. google.com

Transition metal catalysis is a cornerstone in the synthesis of 2-arylethylamines. google.com These methods offer efficient and selective ways to form the crucial carbon-carbon and carbon-nitrogen bonds. For the synthesis of 4-methoxy-alpha-phenyl-phenethylamine, a potential catalytic approach involves the reductive amination of the corresponding ketone precursor, 1-(4-methoxyphenyl)-2-phenylethan-1-one. mdpi.com This reaction can be catalyzed by various transition metals, such as palladium or platinum, to yield the target amine. google.com

Another catalytic strategy is the hydroarylation of vinyl amine derivatives, which allows for the formation of the phenethylamine (B48288) scaffold with a high degree of regiocontrol. researchgate.net In the context of 4-methoxy-alpha-phenyl-phenethylamine, this would involve the addition of a phenyl group to a vinyl amine precursor already containing the 4-methoxyphenyl moiety.

Table 1: Overview of Catalytic Approaches for 2-Arylamine Synthesis

| Catalytic Method | Catalyst | Precursor Type | Potential Application for 4-methoxy-alpha-phenyl-phenethylamine |

|---|---|---|---|

| Reductive Amination | Pd/C, Pt/C, Ni | Ketones, Aldehydes | Hydrogenation of the imine formed from 1-(4-methoxyphenyl)-2-phenylethan-1-one and an amine source. google.commdpi.com |

| Hydroarylation | Organic Photoredox Catalysts | Vinyl Amine Derivatives | Addition of a phenyl group to a vinyl amine containing the 4-methoxyphenyl group. researchgate.net |

| Cross-Coupling Reactions | Ni/Photoredox | Aziridines and Aryl Halides | Coupling of an appropriately substituted aziridine with a phenyl halide. mdpi.com |

Achieving the desired substitution pattern is critical in the synthesis of complex molecules. For 4-methoxy-alpha-phenyl-phenethylamine, the selective introduction of the 4-methoxy group on one phenyl ring and the unsubstituted phenyl group at the alpha position is a key challenge.

The 4-methoxy group is typically incorporated by starting with a precursor that already contains this functionality, such as 4-methoxyacetophenone or 4-methoxybenzaldehyde. google.comprepchem.com This ensures the regioselectivity of the methoxy (B1213986) group at the desired position. The phenyl group at the alpha-position can be introduced through various methods, including the reaction of an organometallic reagent (e.g., a phenyl Grignard reagent) with a suitable electrophile.

Chemo- and regioselective hydroarylation of vinyl amine derivatives using photoredox catalysis is a modern approach that allows for the direct formation of arylethylamines with complete regiocontrol. researchgate.netmdma.ch This method can tolerate a range of functional groups, which would be beneficial for the synthesis of a molecule with a methoxy group. researchgate.net

Since the alpha-carbon of 4-methoxy-alpha-phenyl-phenethylamine is a stereocenter, enantioselective synthesis is crucial for obtaining chirally pure forms of the compound. Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. nih.gov This can be achieved by the hydrogenation of a prochiral imine precursor using a chiral catalyst, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands. nih.gov

Another approach is the use of chiral auxiliaries. A chiral amine can be reacted with the ketone precursor to form a diastereomeric mixture of imines, which can then be separated and hydrogenated to yield the enantiomerically pure target amine after removal of the auxiliary. orgsyn.org Biocatalytic methods, employing enzymes such as transaminases, are also gaining prominence for the asymmetric synthesis of chiral amines.

Table 2: Enantioselective Synthesis Strategies

| Strategy | Method | Description |

|---|---|---|

| Asymmetric Catalysis | Asymmetric Hydrogenation of Imines | A prochiral imine is reduced with hydrogen using a chiral transition metal catalyst to produce an excess of one enantiomer of the amine. nih.gov |

| Chiral Auxiliaries | Diastereoselective Imine Reduction | A chiral auxiliary is reacted with a ketone to form diastereomeric imines, which are separated and then reduced to give the chiral amine after removal of the auxiliary. orgsyn.org |

| Biocatalysis | Enzymatic Reductive Amination | Enzymes like transaminases can catalyze the asymmetric amination of a ketone precursor to yield a single enantiomer of the amine. |

The selection of appropriate precursor compounds is fundamental to a successful synthesis. For 4-methoxy-alpha-phenyl-phenethylamine, a logical precursor is 1-(4-methoxyphenyl)-2-phenylethan-1-one. nih.gov This ketone contains the complete carbon skeleton of the target molecule. Other potential precursors could be derived from 4-methoxyphenylacetonitrile or 4-methoxybenzaldehyde, which would require the subsequent introduction of the alpha-phenyl group.

Optimization of reactants often involves the choice of the amine source in reductive amination. Common choices include ammonia, ammonium salts, or primary amines. organic-chemistry.org The choice of reducing agent is also critical, with options ranging from catalytic hydrogenation to hydride reagents like sodium borohydride. organic-chemistry.orgorganic-chemistry.org

Investigation of Reaction Mechanisms and Pathways in Chemical Synthesis

Understanding the mechanisms of the reactions used in the synthesis of 4-methoxy-alpha-phenyl-phenethylamine is key to optimizing reaction conditions and improving yields and selectivity.

The formation of the amine group in phenethylamines often involves hydrogenation or reduction steps. nih.gov In the case of reductive amination of a ketone, the reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced to the amine. mdpi.com The mechanism of catalytic hydrogenation involves the activation of hydrogen on the surface of a metal catalyst, followed by its transfer to the C=N double bond of the imine. mdma.ch

The reduction of oximes to amines is another important pathway. organic-chemistry.org The catalytic reduction of oximes can be challenging due to the potential for over-reduction and cleavage of the N-O bond, leading to the formation of primary amines as byproducts. nih.govnih.gov The choice of catalyst and reaction conditions is crucial to selectively reduce the C=N bond while preserving the N-O bond if the hydroxylamine is the desired product, or cleaving it to form the primary amine. nih.govnih.gov For the synthesis of 4-methoxy-alpha-phenyl-phenethylamine from the corresponding oxime, complete reduction to the amine would be the goal.

Cyclization and Ring-Opening Reactions in Intermediate Formation

The formation of key intermediates in the synthesis of phenethylamine derivatives often employs cyclization and subsequent ring-opening reactions. These strategies provide a high degree of stereochemical control and are fundamental in constructing the chiral centers of the target molecule.

One notable pathway involves the initial cyclization of a protected amino alcohol to form a stable heterocyclic intermediate. For instance, an N-Boc protected amino alcohol can be reacted with an inorganic base and sulfonyl chloride in an ether solvent to yield a cyclized N-Boc acridine compound google.com. This intermediate serves as a stable, manageable precursor for the subsequent step. The crucial ring-opening of this cyclic intermediate is typically achieved through reduction. Reagents like sodium borohydride can be used to selectively reduce and open the acridine ring, yielding an N-Boc protected chiral amine google.com. This two-step sequence is an effective method for establishing the core structure of the desired phenethylamine.

Another significant strategy involves the ring-opening of aziridines. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has been reported as a modular method to access medicinally valuable β-phenethylamine derivatives acs.org. Mechanistic studies of this reaction suggest that the process is initiated by the nucleophilic ring-opening of the aziridine by an iodide ion. This generates an iodoamine intermediate, which then participates in the cross-coupling reaction acs.org. This method is particularly valuable as it allows for the direct installation of diverse aryl groups onto the ethylamine (B1201723) backbone.

General principles of epoxide ring-opening are also highly relevant. The high reactivity of epoxides, driven by their ring strain, makes them excellent electrophilic intermediates for stereospecific bond formation mdpi.com. The ring-opening can be catalyzed by acids or bases, with nucleophiles attacking the protonated epoxide in acidic conditions jsynthchem.com. The regioselectivity of the attack depends on the structure of the epoxide and the reaction conditions mdpi.comjsynthchem.com. These well-established reactions are pivotal in many pharmaceutical syntheses for creating complex molecular scaffolds from simpler precursors mdpi.com.

| Reaction Type | Starting Material Example | Key Intermediate | Reaction/Reagent Example | Product Type | Reference |

|---|---|---|---|---|---|

| Cyclization/Reduction Ring-Opening | N-Boc protected amino alcohol | N-Boc acridine compound | 1. Sulfonyl chloride, Base 2. Sodium borohydride | N-Boc protected chiral amine | google.com |

| Aziridine Ring-Opening Cross-Coupling | Tosyl-protected alkyl aziridine + Aryl iodide | β-iodoamine | Ni-catalyst, Organic photocatalyst | β-phenethylamine derivative | acs.org |

| Epoxide Ring-Opening | Substituted epoxide | Protonated epoxide (in acid) | Nucleophile (e.g., amine, alcohol) | 1,2-disubstituted product | mdpi.comjsynthchem.com |

Derivatization Reactions of Phenethylamine Backbones

A variety of methods can be employed to assemble the substituted phenethylamine structure. These include:

Friedel-Crafts acylation: This classic reaction can be used to introduce an acyl group to the phenyl ring, which can then be further modified to form the ethylamine side chain wikipedia.org.

Heck reaction: The coupling of a phenyl group with an N-vinyloxazolone, followed by hydrogenation, provides another route to the phenethylamine backbone wikipedia.org.

Cross-coupling reactions: Modern cross-coupling methods, such as Suzuki coupling or reactions involving organozinc and organolithium reagents, offer versatile ways to form the carbon-carbon bonds necessary to attach the side chain to the aromatic ring wikipedia.org.

Specific derivatization of the amino group is also common. N-acylation, for example, is a straightforward method to modify the amine functionality. Chiral phenylethylamines are also frequently used as chiral derivatizing agents (CDAs) to determine the enantiomeric purity of other compounds nih.gov. The synthesis of 4-methoxyphenethylamine (B56431) itself has been described as a precursor for creating more complex molecules like pyrrolo[3,2-c]carbazoles and organopolyphosphazenes sigmaaldrich.com. The structure-activity relationship (SAR) of phenethylamine derivatives is a major driver for developing diverse derivatization techniques, as attaching different aryl and alkyl groups can significantly alter their biological activity nih.gov.

| Reaction Type | Purpose | Example | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Attaching side-chain precursor to the aryl ring | Acylation of an activated arene with an N-protected acyl chloride | wikipedia.org |

| Heck Reaction | Forming the phenethylamine backbone | Coupling of a phenyl group with N-vinyloxazolone | wikipedia.org |

| Suzuki Cross-Coupling | Assembling the core structure | Coupling of an aryl boronic acid with a side-chain electrophile | wikipedia.org |

| N-Acylation | Modifying the amino group | Reaction of the amine with an acylating agent | nih.gov |

Process Optimization for Enhanced Yield and Purity in Chemical Production

A key aspect of optimization is the choice of reagents and catalysts. For example, in the synthesis of 4-methoxy-α-methyl-phenethylamine, a debenzylation reaction using ammonium formate as a hydrogen donor with a palladium-carbon catalyst has been shown to be highly efficient. This method achieves yields of 90% or more and avoids the need for high-pressure hydrogenation equipment, making it suitable for industrial-scale production google.com. The reaction time is also significantly shortened compared to traditional hydrogenation methods google.com.

General strategies for enhancing yield and purity include:

Reaction Kinetics: Fine-tuning parameters such as temperature, pressure, and reactant concentrations can significantly improve reaction efficiency azom.com.

Purification Methods: Employing advanced purification techniques is essential. Agitated Nutsche Filter Dryers (ANFDs) are highly effective for isolating solids, combining filtration, washing, and drying in a single contained unit, which minimizes product loss during transfers azom.com.

Quality of Materials: Using high-quality raw materials is fundamental to preventing the introduction of impurities from the start azom.com.

| Optimization Strategy | Specific Example/Technique | Result | Reference |

|---|---|---|---|

| Reagent Selection | Using ammonium formate instead of H₂ gas for debenzylation | Yields ≥ 90%, avoids high-pressure equipment, shorter reaction time | google.com |

| Pathway Streamlining | Synthesis where intermediates do not require purification | Final product purity of 99.2%, reduced processing steps | google.com |

| Purification Technology | Use of Agitated Nutsche Filter Dryers (ANFD) | Efficient solid-liquid separation and drying in one unit, minimizing product loss | azom.com |

| Kinetic Control | Optimizing temperature, pressure, and concentration | Improved reaction efficiency and higher yields | azom.com |

Characterization of By-products and Impurity Profiles in Synthetic Preparations

The analysis of by-products and impurities is a critical component of chemical synthesis, particularly in the pharmaceutical field. Impurity profiling provides vital information about the synthetic route used, the efficiency of the reaction, and the purity of the final product researchgate.netnih.gov. The profile of impurities can include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions researchgate.net.

For phenethylamine-type compounds, the synthetic pathway often dictates the specific impurities found. For example, in the Leuckart synthesis of amphetamine, characteristic by-products such as 4-methyl-5-phenylpyrimidine and N,N-di(b-phenylisopropyl)amines are often identified researchgate.net. The presence of such compounds can serve as a signature for the manufacturing method used nih.gov.

Advanced analytical techniques are employed to identify and quantify these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for separating and identifying volatile impurities in drug samples researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS, sometimes combined with techniques like mass defect filtering, allows for the characterization of compounds based on their exact mass, which is particularly useful for distinguishing between structurally similar phenethylamines ojp.gov.

Direct Sample Analysis-Time of Flight Mass Spectrometry (DSA-TOFMS): This ambient ionization technique allows for the rapid screening of samples and determination of fragmentation patterns, which helps in the qualitative identification of synthetic phenethylamines and their analogs nih.gov.

The characterization of these impurity profiles is essential for quality control in chemical production and provides valuable intelligence in forensic analysis to trace the origins and synthetic routes of illicitly produced substances nih.gov.

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities | Identification of by-products and intermediates characteristic of the synthetic route | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Characterization of compounds by exact mass | Distinguishing between structural subclasses and isomers | ojp.gov |

| Direct Sample Analysis-Time of Flight Mass Spectrometry (DSA-TOFMS) | Rapid screening and fragmentation analysis | Qualitative identification of phenethylamine compounds | nih.gov |

Molecular Structure, Conformation, and Isomerism

Stereochemical Considerations and Enantiomeric Forms

Phenethylamine (B48288), 4-methoxy-alpha-phenyl- possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The presence of these stereoisomers is a critical aspect of the molecule's identity, as different enantiomers can exhibit distinct biological activities. The resolution of this racemic mixture into its constituent enantiomers is a crucial step in many of its applications.

| Stereochemical Property | Description |

| Chiral Center | The alpha-carbon atom of the ethylamine side chain. |

| Enantiomers | (R)-4-methoxy-alpha-phenyl-phenethylamine and (S)-4-methoxy-alpha-phenyl-phenethylamine. |

| Isomerism | The compound exists as a racemic mixture of its two enantiomers. |

Conformational Analysis and Rotameric States of Phenethylamines

The flexibility of the ethylamine side chain in phenethylamine derivatives allows for various spatial orientations, known as conformations. These different conformations, or rotameric states, arise from the rotation around the single bonds within the molecule. For phenethylamines, the orientation of the amino group relative to the phenyl ring is of particular interest. Computational studies on substituted phenethylamines have shown that they can exist in both extended and folded conformations. nih.gov The extended conformation is generally more stable, though the folded conformation, where the amino group is in proximity to the aromatic ring, can also be significantly populated. The specific substituents on the phenyl ring and the side chain influence the energetic favorability of these different rotameric states.

Structural Elucidation via Advanced Spectroscopic Methods

A combination of advanced spectroscopic techniques is employed to unequivocally determine the structure of Phenethylamine, 4-methoxy-alpha-phenyl-. These methods provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, the molecular weight and fragmentation patterns, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide valuable information for the structural confirmation of Phenethylamine, 4-methoxy-alpha-phenyl-.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | m | 4H | Aromatic protons (phenyl ring) |

| ~6.8-6.9 | m | 4H | Aromatic protons (4-methoxyphenyl ring) |

| ~4.9 | q | 1H | α-CH |

| ~3.8 | s | 3H | OCH₃ |

| ~2.0 | s | 1H | NH |

| ~1.5 | d | 3H | α-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~159 | C (aromatic, attached to OCH₃) |

| ~145 | C (aromatic, quaternary) |

| ~138 | C (aromatic, quaternary) |

| ~128.5 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~126.5 | CH (aromatic) |

| ~113.8 | CH (aromatic) |

| ~70 | α-C |

| ~55.3 | OCH₃ |

| ~25 | α-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For phenethylamine derivatives, electron ionization (EI) and electrospray ionization (ESI) are common techniques. nih.govresearchgate.net The fragmentation of 4-substituted phenethylamines often involves the loss of an ammonia molecule. nih.gov

| m/z | Ion |

| 165 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₂H₄N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Phenethylamine, 4-methoxy-alpha-phenyl- would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (amine) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| 1600-1650 | C=C stretch (aromatic) |

| 1240-1260 | C-O stretch (aryl ether) |

| 1030-1050 | C-N stretch (amine) |

Note: The absorption bands are approximate and can be influenced by the molecular environment. The infrared spectrum of a related compound, 4-methoxy-N-ethylamphetamine hydrochloride, shows a pattern consistent with a para-disubstituted aromatic ring. researchgate.netresearchgate.net

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules. To determine the absolute configuration of the enantiomers of Phenethylamine, 4-methoxy-alpha-phenyl-, they can be derivatized with a chiral resolving agent to form diastereomers. These diastereomeric salts, having different physical properties, can be separated by crystallization. The subsequent analysis of a suitable single crystal of one of the diastereomers by X-ray diffraction allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The crystal structure of phenethylamine hydrochloride has been determined, revealing details about its solid-state conformation and intermolecular interactions. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For phenethylamine (B48288) derivatives, these methods provide a molecular-level understanding of their properties.

The Molecular Electrostatic Potential (MEP or EP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, typically associated with lone pairs of electronegative atoms, and regions of positive potential, usually found around hydrogen atoms.

In studies of phenethylamine derivatives, the MEP in the vicinity of the nitrogen atom's lone pair is a critical index for quantitative structure-activity relationship (QSAR) studies. nih.gov It has been shown to be a more effective correlate with binding affinities at adrenoceptors than other parameters like the total electronic charge on the nitrogen atom. nih.gov For example, computational investigations on various psychoactive molecules use MEP analysis to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in understanding how these molecules might interact with biological receptors. researchgate.netdergipark.org.tr The negative potential region around the amine nitrogen is crucial for the initial interaction with receptor sites.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and kinetic stability of a molecule. openaccesspub.orgnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. openaccesspub.orgnih.gov

In computational studies of various organic molecules, including those with structures analogous to phenethylamines, Density Functional Theory (DFT) is commonly used to calculate these orbital energies. nih.govthaiscience.info The analysis of HOMO and LUMO distribution reveals the regions of the molecule most likely to be involved in charge transfer. For many aniline (B41778) derivatives, which share the aromatic amine feature, the HOMO is often localized over the entire molecule, while the LUMO distribution can vary depending on the substituents. thaiscience.info A small HOMO-LUMO gap indicates that charge transfer can readily occur within the molecule. nih.gov

| Frontier Molecular Orbital | Energy (eV) |

|---|---|

| E HOMO | -5.7171 |

| E LUMO | -1.8174 |

| (E HOMO − E LUMO) gap | 3.8997 |

The amine group in phenethylamines is basic and exists in a protonated (cationic) form at physiological pH. This protonation has a profound effect on the molecule's electronic properties and conformation. Computational studies on phenethylamine and its analogs show that protonation significantly alters the charge distribution and molecular structure. daneshyari.com

Protonation of the imine bond in related molecules can lead to significant changes in optical and electrochemical properties, including a large bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov For phenethylamines, the formation of the cation can lead to novel, stable structures, such as double-ring cyclized forms, stabilized by interactions between the aliphatic side chain and the phenyl ring. daneshyari.com Quantum chemical investigations reveal that these protonated structures can be significantly more stable than other conformers. daneshyari.com The process of protonation can also improve the hole-injection properties by lowering the HOMO level, which is a crucial factor in the electronic behavior of these molecules. nih.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. carta-evidence.orgresearchgate.net It is employed to perform geometry optimization, which determines the most stable three-dimensional structure of a molecule. daneshyari.comresearchgate.net DFT is also used to calculate a wide range of molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), Mulliken atomic charges, and the global reactivity descriptors derived from HOMO-LUMO energies. researchgate.netnih.gov

For substituted phenethylamines, DFT calculations (often using the B3LYP functional) are instrumental in building QSAR models that predict biological activity. carta-evidence.org These studies calculate various electronic and charge descriptors that are then correlated with activities like psychotomimetic effects. carta-evidence.org Furthermore, DFT is used to study reaction mechanisms and transition states, providing a deeper understanding of the chemical behavior of these compounds. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For phenethylamine derivatives, these methods are crucial for understanding their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biomolther.orgnih.gov This method is extensively used to understand how phenethylamine derivatives interact with their biological targets, such as neurotransmitter transporters or receptors. nih.gov

Conformational Stability and Energetics of Substituted Phenethylamines

The biological and chemical activity of phenethylamines is intrinsically linked to their three-dimensional structure. nih.gov Conformational analysis, through computational methods, evaluates the geometries and energies of various conformers to determine their relative stability. mdpi.com For phenethylamine derivatives, a key feature is the rotation around the bonds of the ethylamine (B1201723) side chain, which gives rise to different spatial arrangements of the phenyl ring and the amino group.

Computational techniques such as the Modified Neglect of Diatomic Overlap (MNDO), Perturbative Configuration Interaction using Localized Orbitals (PCILO), and Density Functional Theory (DFT) are employed to map the conformational energy landscape. nih.govmdpi.com Studies on various phenethylamines indicate that two primary conformations are of particular interest: the extended (trans) conformation, where the phenyl ring and the amino group are maximally separated, and a folded (gauche) conformation. researchgate.net

Extended (Trans) Conformation: Often found to be the most stable arrangement in computational studies of isolated molecules in the gas phase. nih.gov

Folded (Gauche) Conformation: While typically slightly higher in energy for the isolated molecule, this conformation can be stabilized by environmental factors such as solvent interactions or binding to a receptor site. researchgate.net Ab initio calculations have suggested a small but definite preference for a gauche conformation in the isolated phenethylamine molecule, though environmental forces in crystals and solutions favor the trans conformer. researchgate.net

The energy difference between these conformers is generally small, allowing for a dynamic equilibrium between them. The presence of substituents on the phenyl ring or the side chain, such as the 4-methoxy and alpha-phenyl groups in the target compound, can influence the rotational barriers and the relative energies of these conformers. Molecular mechanics calculations can be used to quantitatively predict the conformer energies. nih.gov

| Conformer | Typical Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Computational Method Examples | Notes |

|---|---|---|---|---|

| Extended (Trans) | ~180° | 0 (Reference) | MNDO, PCILO, DFT | Generally the global minimum in the gas phase. nih.gov |

| Folded (Gauche) | ~60° | 0.1 - 0.5 | Ab initio, PCILO | Can be stabilized by solvent effects or intramolecular interactions. researchgate.net |

Prediction of Chemical Reactivity and Interaction Mechanisms

Computational models are instrumental in predicting how a molecule will interact with other chemical species or surfaces and in understanding its electronic properties, such as its tendency to undergo oxidation or reduction.

The interaction of molecules with solid surfaces is a fundamental process in fields like catalysis and materials science. nih.gov Adsorption, the accumulation of molecules on a surface, is driven by a decrease in the free energy of the system. nih.gov This process can be broadly categorized into physisorption, involving weak van der Waals forces, and chemisorption, which involves the formation of chemical bonds. researchgate.net

The thermodynamics of adsorption is described by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. nih.gov

ΔH (Enthalpy of Adsorption): Adsorption is almost always an exothermic process, meaning heat is released and ΔH is negative. alberts.edu.in This is due to the formation of attractive interactions between the adsorbate (the molecule) and the adsorbent (the surface). alberts.edu.in For 4-methoxy-alpha-phenyl-phenethylamine, these interactions could involve hydrogen bonding via the amine group, π-stacking from the phenyl rings, and dipole-dipole interactions from the methoxy (B1213986) group.

ΔS (Entropy of Adsorption): When a molecule adsorbs from a gas or liquid phase onto a surface, it loses translational and rotational freedom. This leads to a decrease in entropy, making ΔS negative.

ΔG (Gibbs Free Energy of Adsorption): For spontaneous adsorption to occur, ΔG must be negative. Since ΔS is negative, the TΔS term is positive. Therefore, the enthalpic contribution (ΔH) must be sufficiently negative to overcome the unfavorable entropy change. nih.gov

Theoretical models, such as those based on the Langmuir theory, can be used to describe the relationship between the concentration of the adsorbate and the surface coverage at equilibrium. jyu.fi Computational methods like DFT can model the interaction of a molecule with a surface, calculating adsorption energies and predicting the most stable adsorption geometries. nih.gov For instance, studies on the adsorption of L-phenylalanine on activated carbon suggest that both hydrophobic and electrostatic interactions play critical roles. redalyc.org

| Thermodynamic Parameter | Sign for Spontaneous Adsorption | Physical Interpretation for Phenethylamine Derivative |

|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | The overall process is thermodynamically favorable. nih.gov |

| ΔH (Enthalpy) | Negative | Attractive forces (e.g., H-bonds, van der Waals) are formed between the molecule and the surface, releasing energy. alberts.edu.in |

| ΔS (Entropy) | Negative | The molecule loses degrees of freedom upon being confined to the surface. |

The redox properties of a molecule describe its ability to donate or accept electrons. These properties are crucial for understanding its role in electrochemical reactions or photoredox catalysis. nih.gov Computational chemistry, particularly DFT, is a reliable tool for predicting redox potentials. flinders.edu.aunih.gov

The ground-state redox potentials (oxidation and reduction) are determined by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the phenethylamine core significantly influence these orbital energies. The electron-donating 4-methoxy group would be expected to raise the HOMO energy, making the molecule easier to oxidize compared to an unsubstituted phenethylamine.

When a molecule absorbs light, it transitions to an electronically excited state. In this state, its redox properties can be dramatically different. bowdoin.edu The excited-state reduction potential is a key parameter in photoredox chemistry and can be estimated from the ground-state oxidation potential and the energy of the excited state (typically the lowest triplet state, ET). nih.gov

The relationship is given by the equation: E*red = Eox - ET

Where:

E*red is the excited-state reduction potential.

Eox is the ground-state oxidation potential.

ET is the energy of the triplet excited state.

A molecule that is easier to oxidize (lower Eox) and has a high triplet energy will be a more potent reducing agent in its excited state. nih.gov Computational methods can accurately calculate both the ground-state potentials and the triplet energies, allowing for the prediction of excited-state behavior. nih.govflinders.edu.au This is particularly relevant for designing molecules for specific applications, such as organic photoredox catalysts. nih.gov

| Property | Symbol | Computational Approach | Significance |

|---|---|---|---|

| Ground-State Oxidation Potential | Eox | DFT Calculations | Measures the ease of removing an electron from the molecule in its ground state. nih.gov |

| Triplet State Energy | ET | Time-Dependent DFT (TD-DFT) | The energy difference between the ground state and the lowest triplet excited state. nih.gov |

| Excited-State Reduction Potential | E*red | Calculated from Eox and ET | Measures the ability of the photoexcited molecule to donate an electron, indicating its strength as a photoreductant. nih.gov |

Structure Activity Relationship Sar and Molecular Recognition

Impact of Substituent Position and Nature on Molecular Interactions

The specific placement and chemical characteristics of functional groups on the phenethylamine (B48288) scaffold—comprising a phenyl ring, an ethyl side chain, and a terminal amino group—dictate the molecule's affinity and efficacy at various receptors.

The presence and position of methoxy (B1213986) (MeO) groups on the aromatic ring are critical determinants of receptor affinity and selectivity. In the context of serotonin (B10506) 5-HT2A receptors, specific methoxy substitutions are essential for potent activity. Research on 2,5-dimethoxyphenylpiperidines, which are conformationally restricted analogues of phenethylamines, highlights the importance of these groups. Deletion of the 5-MeO group results in a significant 20-fold drop in agonist potency at the 5-HT2A receptor, while deletion of the 2-MeO group leads to a much more drastic reduction in potency by over 500-fold nih.gov. The complete removal of both methoxy groups leads to a compound with negligible agonist activity at both 5-HT2A and 5-HT2C receptors nih.gov. This suggests that the 2- and 5-methoxy groups are crucial for anchoring the ligand in the receptor's binding pocket, likely through hydrogen bonding interactions with serine residues researchgate.net.

Conversely, for dopamine (B1211576) transporter (DAT) inhibition, methoxy groups on the aromatic ring appear to be detrimental. Studies have shown that compounds with a methoxy group at the aromatic (Ar) position exhibit very weak or no inhibitory activity on dopamine reuptake nih.govnih.gov. Furthermore, shifting the position of methoxy groups on the phenyl ring has been noted to reduce activity at adrenergic receptors consensus.app. For 5-HT2A receptor affinity, methoxy groups at the meta and para positions (corresponding to R⁵, R⁶, and R⁷ in some numbering schemes) were found to have a negative impact nih.gov.

| Methoxy Group Modification | Receptor Target | Impact on Activity/Affinity | Reference |

|---|---|---|---|

| Deletion of 2-Methoxy Group | 5-HT2A | >500-fold decrease in agonist potency | nih.gov |

| Deletion of 5-Methoxy Group | 5-HT2A | 20-fold decrease in agonist potency | nih.gov |

| Deletion of both 2- and 5-Methoxy Groups | 5-HT2A / 5-HT2C | Negligible agonist activity | nih.gov |

| Presence of Methoxy Group (general) | Dopamine Transporter (DAT) | Weak to no inhibitory activity | nih.govnih.gov |

| Shifting Methoxy Group Position | Adrenergic Receptors | Reduced activity | consensus.app |

Direct structure-activity relationship data for an alpha-phenyl (α-phenyl) substitution on the phenethylamine side chain is not extensively detailed in the reviewed literature. However, the effect of steric bulk at the alpha-position can be inferred from related modifications. Generally, substitution at the α-carbon reduces direct agonist activity at both α- and β-adrenergic receptors pharmacy180.com. Increasing the steric bulk at this position tends to be unfavorable for receptor binding. For instance, at the human trace amine-associated receptor 1 (hTAAR1), introducing two methyl groups at the alpha-carbon (phentermine) sharply reduces potency compared to a single alpha-methyl group (amphetamine) nih.gov. Disubstitution at the α-carbon has also been reported to reduce activity at adrenergic receptors consensus.app. Given that a phenyl group is significantly larger than a methyl group, it is probable that an α-phenyl substituent would introduce substantial steric hindrance, potentially leading to a significant decrease in binding affinity and potency at these receptors.

Substitutions on the main phenyl ring, particularly at the 4-position, with alkyl and halogen groups play a significant role in modulating receptor affinity. For the 5-HT2A receptor, the presence of an alkyl or a halogen group at the para-position of the phenyl ring generally maintains or enhances binding affinity nih.gov. For many 2,5-dimethoxyphenethylamines, increasing the size and lipophilicity of the 4-substituent, such as by extending a 4-alkoxy group, generally increases binding affinities at both 5-HT2A and 5-HT2C receptors beilstein-journals.org.

Specifically, small lipophilic substituents like halogens (e.g., Cl, Br, I) or a methyl group at the 4-position are often associated with potent agonist properties at 5-HT2 receptors. The introduction of fluorine into a 4-alkoxy substituent has shown mixed effects; terminal fluorination tended to decrease affinity, while progressive fluorination increased affinities at 5-HT2A and 5-HT2C receptors beilstein-journals.org.

| Substituent Type | Position on Phenyl Ring | Receptor Target | Impact on Affinity | Reference |

|---|---|---|---|---|

| Alkyl or Halogen Group | Para (4-position) | 5-HT2A | Affinity maintained or enhanced | nih.gov |

| Extended Alkoxy Group | Para (4-position) | 5-HT2A / 5-HT2C | Generally increased affinity | beilstein-journals.org |

| Terminal Fluorine (on 4-alkoxy) | Para (4-position) | 5-HT2A / 5-HT2C | Decreased affinity | beilstein-journals.org |

| Progressive Fluorination (on 4-alkoxy) | Para (4-position) | 5-HT2A / 5-HT2C | Increased affinity | beilstein-journals.org |

In contrast, at the human trace amine-associated receptor 1 (hTAAR1), N-alkylation is generally not favorable. Converting the primary amine of β-phenethylamine to a secondary amine via N-methylation causes a minor (approximately 3-fold) reduction in potency. However, further methylation to a tertiary amine results in a much more significant, 30-fold reduction in potency nih.gov. This suggests a stringent steric limitation around the nitrogen-binding pocket of hTAAR1 nih.gov. Traditionally, for 5-HT receptors, converting a primary amine to a secondary one was thought to cause a prominent loss in activity, though the development of potent N-benzylphenethylamines (NBOMes) has shown this is not always the case nih.gov.

Comparative Studies with Analogues and Derivatives of Substituted Phenethylamines

Comparing structurally related molecules provides valuable insight into the specific roles of different functional groups and structural motifs.

The substitution at the alpha-carbon of the ethylamine (B1201723) side chain significantly alters the pharmacological profile of phenethylamines. The most studied modification is the addition of an alpha-methyl (α-Me) group, which defines the amphetamine class of compounds wikipedia.org.

The α-Me group has several key effects. Firstly, it sterically hinders the metabolism of the compound by monoamine oxidase (MAO), thereby increasing its duration of action pharmacy180.com. Secondly, it introduces a chiral center, leading to stereoisomers (R- and S-enantiomers) that often have different potencies and receptor selectivities. For instance, the α2-adrenergic receptor shows a strong preference for the 2S(+)-isomer of α-methylphenethylamines consensus.app. Thirdly, the α-Me group generally reduces direct agonist activity at both α- and β-adrenergic receptors compared to the unsubstituted phenethylamine pharmacy180.com. At the hTAAR1 receptor, the introduction of an α-Me group also has a detrimental effect on potency nih.gov. However, its influence on affinity for 5-HT2A/C receptors is considered minor researchgate.net.

While direct comparative data for an α-phenyl substitution is scarce, SAR principles suggest its effects would be more pronounced than those of an α-Me group due to its significantly greater steric bulk. The trend observed at hTAAR1, where increasing bulk from one to two α-methyl groups sharply decreases potency, indicates that the much larger phenyl group would likely lead to a substantial loss of affinity at this and other receptors with sterically constrained binding pockets nih.gov. The primary contribution of an α-phenyl group would be a significant increase in steric hindrance, likely impeding optimal alignment and interaction with the receptor.

Analysis of Ring-Substituted Phenethylamine Analogues

Substitutions on the phenyl ring of the phenethylamine scaffold are a critical determinant of receptor interaction. The position, size, and electronic properties of these substituents significantly influence binding affinity.

Research into 2,5-dimethoxy-4-substituted phenethylamines demonstrates that the nature of the substituent at the 4-position is key. Extending the 4-alkoxy-group generally leads to an increase in binding affinities at both 5-HT2A and 5-HT2C serotonin receptors. nih.govfrontiersin.org The archetypal structure for potent activity often involves a 2,4,5-substitution pattern on the phenyl ring. nih.gov For instance, placing alkyl or halogen groups at the para-position (the 4-position) tends to maintain or enhance affinity for the 5-HT2A receptor. nih.gov Conversely, the introduction of an alkoxy or nitro group at this same position can decrease binding affinity. nih.gov Furthermore, the presence of methoxy groups at the meta-positions (3 and 5) has been observed to have a negative impact on the affinity for the 5-HT2A receptor. nih.gov

Studies on 4-thio-substituted phenethylamines, known as 2C-T drugs, show that these compounds exhibit high affinity for 5-HT2A and 5-HT2C receptors. researchgate.net

| Substitution Pattern | Effect on Receptor Affinity | Primary Receptors Affected | Reference |

|---|---|---|---|

| Extension of 4-alkoxy group | Generally increases affinity | 5-HT2A, 5-HT2C | nih.govfrontiersin.org |

| 4-position alkyl or halogen | Maintains or enhances affinity | 5-HT2A | nih.gov |

| 4-position alkoxy or nitro | Decreases affinity | 5-HT2A | nih.gov |

| 3,5-position methoxy groups | Negative effect on affinity | 5-HT2A | nih.gov |

| 4-thio-substitution (2C-T) | High affinity | 5-HT2A, 5-HT2C | researchgate.net |

Investigation of N-Substituted Phenethylamine Derivatives

Modification of the amino group provides another avenue to alter the pharmacological profile of phenethylamines. N-substitution can profoundly impact receptor affinity and selectivity.

A significant finding is that substitution with an N-arylmethyl group can increase affinity for serotonin receptors by as much as 300-fold compared to simpler N-alkyl homologues. aspetjournals.org Specifically, N-benzyl phenethylamines, particularly those with a 2-methoxy or 2-hydroxy group on the benzyl moiety, represent a class of high-affinity, potent agonists for the 5-HT2A receptor. aspetjournals.org This substitution also enhances selectivity for the 5-HT2A receptor over both 5-HT2C and 5-HT1A receptors. aspetjournals.org The synthesis of various 1-alkyl-2-phenylethylamine derivatives has also been explored to develop selective ligands for other targets, such as the sigma-1 receptor. nih.gov

| N-Substitution | Effect on Receptor Affinity/Selectivity | Primary Receptors Affected | Reference |

|---|---|---|---|

| N-Arylmethyl (e.g., N-Benzyl) | Up to 300-fold increase in affinity | 5-HT2A | aspetjournals.org |

| N-Benzyl | Enhanced selectivity for 5-HT2A over 5-HT2C and 5-HT1A | 5-HT2A, 5-HT2C, 5-HT1A | aspetjournals.org |

| N-Propyl and N,N-dipropyl | Investigated for sigma-1 receptor affinity | Sigma-1 | nih.gov |

Evaluation of Analogues with Varied Side Chain Lengths and Structures

Altering the ethylamine side chain, either by adding substituents, changing its length, or constraining its conformation, is a crucial strategy in drug design. The introduction of a methyl group on the alpha-carbon of the side chain (creating an amphetamine analogue) has a relatively minor influence on affinity for 5-HT2A/C receptors. nih.gov However, this same modification can diminish binding affinities at other receptors, such as the trace amine-associated receptor 1 (TAAR1). frontiersin.org

A more dramatic modification involves creating bivalent ligands, where two phenethylamine-like moieties are connected by a flexible spacer chain. nih.govnih.gov In the context of the dopamine transporter (DAT), progressively lengthening this aliphatic spacer results in progressively more potent DAT inhibitors. nih.govnih.gov For example, a bivalent compound with two dopamine-like "heads" separated by an 8-carbon linker achieved an 82-fold increase in the inhibition of radioligand binding compared to dopamine itself. nih.govnih.gov

Conformationally constraining the side chain, for instance through 1,2-cyclization, can also modulate activity. However, such modifications in some cases have led to a significant decrease in affinity at 5-HT2A receptors compared to their unconstrained counterparts. nih.gov

| Side Chain Modification | Effect on Receptor Affinity/Activity | Primary Targets Affected | Reference |

|---|---|---|---|

| α-Methyl group (Amphetamine vs. Phenethylamine) | Minor influence on affinity; decreased affinity at others | 5-HT2A/C; TAAR1 | nih.govfrontiersin.org |

| Bivalent ligand with increasing spacer length | Progressively more potent inhibition | Dopamine Transporter (DAT) | nih.govnih.gov |

| 1,2-cyclization (conformational constraint) | Can lead to significantly lower affinity | 5-HT2A | nih.gov |

Receptor Binding Affinity and Selectivity Profiles

Serotonin Receptor (5-HT) Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

Phenethylamine analogues are well-known for their interactions with serotonin receptors, particularly the 5-HT2 subfamily. Derivatives with 2,5-dimethoxy-4-alkoxy substitutions typically bind with moderate to high affinity to the 5-HT2A receptor, showing a preference for it over the 5-HT1A and 5-HT2C receptors. nih.govfrontiersin.org For these compounds, little to no significant binding is observed at the 5-HT1A receptor. nih.gov

The 4-thio-substituted phenethylamines (2C-T drugs) also display high affinity for 5-HT2A and 5-HT2C receptors and act as potent partial agonists at 5-HT2A and 5-HT2B receptors. researchgate.net N-benzyl substitution, as previously noted, not only increases affinity but also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. aspetjournals.org

| Compound Class | 5-HT1A Affinity | 5-HT2A Affinity | 5-HT2B Activity | 5-HT2C Affinity | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethoxy-4-alkoxy-phenethylamines | Low (Ki ≥ 2700 nM) | Moderate to High (Ki = 8–1700 nM) | Agonist activity | Moderate | nih.gov |

| 4-Thio-substituted phenethylamines (2C-T) | Moderate binding | High (Ki = 1–54 nM) | Potent partial agonists | High (Ki = 40–350 nM) | researchgate.net |

| N-Benzyl phenethylamines | Unaffected by N-benzyl group | High; affinity greatly increased | Data not specified | Modest selectivity over 5-HT2C | aspetjournals.org |

Dopamine Transporter (DAT) and Dopamine Receptor Interactions

The interaction of phenethylamine derivatives with the dopaminergic system is varied. Many substituted phenethylamines, such as the 2C-O derivatives, show no relevant binding to D2 dopamine receptors or to monoamine transporters like DAT. frontiersin.org The simple compound 4-methoxyphenethylamine (B56431) (4-MPEA) has been found to be a very weak dopamine reuptake inhibitor. wikipedia.org

In contrast, specific structural modifications can produce potent DAT inhibitors. Bivalent phenethylamines, which incorporate two substrate-like moieties linked by a flexible chain, can exhibit profoundly enhanced binding affinity for DAT compared to their monovalent components. nih.gov This suggests that it is possible to design potent DAT inhibitors based on the phenethylamine scaffold. nih.gov

Adrenergic Receptor Interactions (e.g., α2A)

Phenethylamines can also interact with the adrenergic system. For example, 2,5-dimethoxy-4-alkoxy substituted phenethylamines (2C-O derivatives) have been shown to interact with α2A adrenergic receptors, while showing no significant binding to α1A receptors. frontiersin.org This indicates a degree of selectivity within the adrenergic receptor family. The presence of certain functional groups, such as N-alkyl substitutions, can enhance binding affinity at adrenergic receptors, particularly the α2A subtype. consensus.app Broader studies of phenethylamine analogues have confirmed that many can activate α2A receptors, among other adrenergic subtypes. consensus.appnih.gov

Cannabinoid Receptor (CB1) Allosteric Modulation

There is currently no scientific literature available detailing the allosteric modulation of the cannabinoid receptor 1 (CB1) by Phenethylamine, 4-methoxy-alpha-phenyl-. Research on the structure-activity relationships of allosteric modulators at the CB1 receptor has identified other compounds that can enhance or diminish the binding and/or efficacy of orthosteric ligands. However, specific data on Phenethylamine, 4-methoxy-alpha-phenyl- in this context has not been reported in the reviewed scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) Binding

The binding affinity and functional activity of Phenethylamine, 4-methoxy-alpha-phenyl- at the trace amine-associated receptor 1 (TAAR1) have not been characterized in published scientific studies. TAAR1 is known to be activated by various endogenous trace amines and psychoactive compounds. The structural features of Phenethylamine, 4-methoxy-alpha-phenyl- suggest it could potentially interact with this receptor, but empirical data from binding assays or functional studies are not available to confirm or quantify such an interaction.

Monoamine Oxidase (MAO) Inhibition Mechanisms

There is no available research to indicate that Phenethylamine, 4-methoxy-alpha-phenyl- acts as an inhibitor of either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Studies on the inhibition of MAO enzymes have explored a wide range of phenethylamine derivatives, elucidating the structural requirements for inhibitory activity. However, the specific compound Phenethylamine, 4-methoxy-alpha-phenyl- has not been evaluated in this capacity in the scientific literature. Therefore, its mechanism of interaction, potency, and selectivity for MAO enzymes remain unknown.

Mechanistic Investigations of Biological Activities Non Clinical Contexts

Neurobiological System Interactions

Phenethylamine (B48288) and its derivatives modulate monoamine neurotransmission through complex interactions with presynaptic components. A primary mechanism involves their function as substrates for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). This leads to competitive inhibition of neurotransmitter reuptake.

Furthermore, these compounds can enter the presynaptic terminal and interact with the vesicular monoamine transporter 2 (VMAT2) and the intracellular trace amine-associated receptor 1 (TAAR1). bluelight.orgnih.gov Activation of TAAR1 by phenethylamines can trigger a signaling cascade that leads to the phosphorylation of monoamine transporters (e.g., DAT). bluelight.org This phosphorylation can cause the transporter to reverse its direction of flow, resulting in a non-vesicular efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft. researchgate.net Amphetamines, which are structurally related, are known to increase synaptic concentrations of monoamines by reversing these transporters and inhibiting VMAT. nih.gov For instance, p-methoxyamphetamine (PMA), an alpha-methylated derivative of PMPEA, evokes serotonin (B10506) (5-HT) release that is mediated by the serotonin transporter (SERT). nih.gov Beyond monoamines, some amphetamines can also elevate extracellular glutamate (B1630785) concentrations, suggesting a broader influence on neurotransmitter systems. nih.govnih.govbrown.edu

In vivo studies using microiontophoretic application in feline spinal cord models have provided specific insights into the actions of PMPEA on distinct neuronal populations.

Interneurones : PMPEA exerts effects on spinal interneurones that are similar to those of noradrenaline (NA) and 5-hydroxytryptamine (5-HT), with a predominantly depressant action. nih.govnih.gov The population of interneurones affected by PMPEA largely overlaps with those influenced by NA and 5-HT. nih.govnih.gov

Motoneurones : When applied directly to alpha motoneurones, PMPEA causes hyperpolarization and can block their antidromic firing. nih.govnih.gov This is in contrast to the depolarizing effect observed with systemic (intravenous) administration. This discrepancy is likely due to an indirect mechanism where systemic PMPEA primarily inhibits interneurones, leading to a disinhibition of the motoneurones. nih.gov

Renshaw Cells : Similar to its effects on motoneurones, PMPEA's action on Renshaw cells is method-dependent. Direct application results in hyperpolarization, whereas intravenous administration causes depolarization. nih.govnih.gov Renshaw cells are inhibitory interneurons that form a negative feedback circuit with alpha motor neurons. wikipedia.orgtaylorandfrancis.com The differing effects of PMPEA again suggest that its systemic actions on these cells may be indirect, mediated by its influence on other interneuronal populations. nih.gov

| Neuronal Population | Effect of Direct Application (Microiontophoresis) | Effect of Systemic Administration (Intravenous) | Proposed Mechanism for Discrepancy |

|---|---|---|---|

| Interneurones | Predominantly Depressant | Depressant | - |

| Alpha Motoneurones | Hyperpolarization | Depolarization | Inhibition of interneurones causing disinhibition of motoneurones |

| Renshaw Cells | Hyperpolarization | Depolarization | Indirect action via other interneurones |

Cellular and Molecular Signaling Pathways

While specific research directly linking PMPEA to the activation of the Extracellular Signal-Regulated Kinases (ERK) pathway or to receptor endocytosis is not prominent in the available literature, these pathways are known to be modulated by G protein-coupled receptors (GPCRs) that phenethylamines target.

The ERK/MAPK cascade is a critical intracellular signaling pathway that regulates numerous cellular processes, including proliferation and survival. nih.gov Activation of this pathway can be initiated by various GPCRs. nih.gov For some receptors, activation of ERK signaling is dependent on receptor endocytosis, a process where the receptor is internalized from the cell membrane into endosomes. nih.govpa2online.org This spatial compartmentalization of signaling, with receptors activating ERK from endosomal platforms, represents a key mechanism for achieving specific downstream cellular effects. nih.gov Given that TAAR1 is a GPCR, it is plausible that its activation by ligands like PMPEA could engage these or similar intracellular signaling cascades, but direct evidence remains to be established.

Enzymatic Interactions and Reaction Kinetics

PMPEA and its derivatives interact with monoamine oxidases (MAOs), which are key enzymes responsible for the degradation of monoamine neurotransmitters. nih.govfrontiersin.org Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. frontiersin.org

Research on 4-methoxyphenethylamine (B56431) (an alternative name for PMPEA) and related compounds has demonstrated specific patterns of MAO inhibition. nih.gov 4-methoxyphenethylamine itself inhibits the oxidative deamination of both tyramine (B21549) and tryptamine (B22526). nih.gov Since tryptamine is a preferred substrate for MAO-A, this suggests that 4-methoxyphenethylamine acts as an inhibitor of this isoform. Its ability to also inhibit tyramine oxidation indicates a broader, non-selective inhibitory profile.

In contrast, its beta-hydroxylated derivatives, such as (+/-)-4-methoxy-beta-hydroxyphenethylamine, show selectivity. These compounds inhibit the oxidation of tyramine but not tryptamine, indicating a more selective interaction, likely with MAO-B. nih.gov

| Compound | Inhibition of Tyramine Oxidation | Inhibition of Tryptamine Oxidation | Implied MAO Isoform(s) Inhibited |

|---|---|---|---|

| 4-Methoxyphenethylamine | Yes | Yes | Non-selective (MAO-A and MAO-B) |

| (+/-)-4-Methoxy-beta-hydroxyphenethylamine | Yes | No | Selective (Likely MAO-B) |

Advanced Analytical and Characterization Techniques in Research

Chromatographic Separations for Compound Analysis

Chromatographic techniques are fundamental in the analysis of substituted phenethylamines, enabling the separation of the target compound from complex mixtures and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection, Identification, and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently used for the analysis of volatile and semi-volatile compounds like substituted phenethylamines. In forensic and research settings, GC-MS allows for the separation of individual components within a sample, followed by their identification based on their unique mass fragmentation patterns.

The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated as it travels through a capillary column. The retention time, the time it takes for the compound to pass through the column, is a key characteristic. Upon exiting the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "chemical fingerprint," allowing for definitive identification by comparing it to spectral libraries. This method is crucial for distinguishing between different phenethylamine (B48288) regioisomers and structural analogues. researchgate.net

Table 1: Illustrative GC-MS Data for a Substituted Phenethylamine

| Parameter | Value | Description |

| Retention Time | Varies | Dependent on the specific GC column and temperature program. |

| Major Mass Fragments (m/z) | Compound-specific | Key fragments include those corresponding to the benzyl and phenethylamine moieties. |

| Molecular Ion Peak (M+) | Present/Absent | The peak corresponding to the intact ionized molecule. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of phenethylamine derivatives. It is particularly valuable for assessing the purity of a synthesized compound and for separating enantiomers—mirror-image isomers that can have different biological activities.

In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases. For enantiomeric analysis, a chiral stationary phase is used, which interacts differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess or purity. The use of HPLC is considered a gold standard technique, though distinguishing certain positional isomers can sometimes be challenging. researchgate.net

Table 2: Typical HPLC Parameters for Phenethylamine Analysis

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Enantiomeric separation. |

| Mobile Phase | Mixture of organic solvent (e.g., acetonitrile) and buffer | To achieve optimal separation of components. |

| Detector | UV-Vis or Diode Array Detector (DAD) | To detect and quantify the compound as it elutes from the column. |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the separation. |

Electrochemical Characterization Techniques

Electrochemical methods offer sensitive and often cost-effective ways to study the properties of electroactive molecules like "Phenethylamine, 4-methoxy-alpha-phenyl-". mdpi.com These techniques can provide insights into the compound's redox behavior and its interactions at electrode surfaces.

Potentiodynamic Polarization: This technique is primarily used to study corrosion but can be adapted to understand the electrochemical behavior of organic molecules at a metal surface. researchgate.net By scanning the potential of a working electrode and measuring the resulting current, one can determine key parameters related to the oxidation and reduction of the compound.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to investigate the properties of electrochemical systems. youtube.com It works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. youtube.com The data, often visualized in a Nyquist plot, can reveal information about charge-transfer resistance and other interfacial phenomena. chemrxiv.orgacs.orgacs.org For amine-containing compounds, EIS can be used to study their detection and interaction with sensor surfaces. chemrxiv.org The technique is valuable for studying kinetic phenomena at the electrode-electrolyte interface and ion transport. acs.orgacs.org

Table 3: Electrochemical Parameters from EIS Analysis

| Parameter | Symbol | Information Gained |

| Charge Transfer Resistance | Rct | Resistance to the electrochemical reaction at the electrode surface. acs.org |

| Double Layer Capacitance | Cdl | Information about the electrode-electrolyte interface. |

| Solution Resistance | Rs | Resistance of the electrolyte solution. |

Spectroscopic Analysis for Photophysical and Electrochemical Properties

Spectroscopic techniques are employed to investigate how "Phenethylamine, 4-methoxy-alpha-phenyl-" interacts with electromagnetic radiation, providing information about its electronic structure and optical properties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The resulting spectrum, a plot of absorbance versus wavelength, can be used to identify the presence of chromophores (light-absorbing groups) within the molecule, such as the phenyl ring. The position and intensity of the absorption bands are characteristic of the compound's electronic structure.

Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum (a plot of emission intensity versus wavelength) can be highly sensitive to the molecular environment. This technique can be used to study the compound's excited state properties and its interactions with other molecules.

Emerging Research Directions and Diverse Academic Applications

Development of Chemical Probes and Research Tools for Biological Systems

The structural framework of Phenethylamine (B48288), 4-methoxy-alpha-phenyl- makes it a compelling candidate for the development of chemical probes to investigate complex biological systems, particularly in neuroscience. Phenethylamine and its derivatives are known to interact with a variety of receptors in the central nervous system. nih.gov The potency and selectivity of these interactions are heavily influenced by the specific substitutions on the phenethylamine core.

Research into a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine analogues has revealed moderate to high binding affinities for serotonergic receptors, particularly the 5-HT2A receptor. nih.gov While Phenethylamine, 4-methoxy-alpha-phenyl- was not directly studied in this research, its structural similarities to these compounds suggest it may also exhibit affinity for such receptors. The presence of the 4-methoxy group and the alpha-phenyl substitution could modulate its binding profile, potentially offering a unique tool for probing receptor structure and function.

The development of such molecules as research tools is crucial for understanding the intricacies of neurotransmission and the molecular basis of neurological disorders. By systematically modifying the structure of phenethylamines, researchers can create a library of compounds with varying affinities and efficacies for different receptor subtypes. These chemical probes are invaluable for mapping receptor distribution, characterizing ligand-receptor interactions, and elucidating the downstream signaling pathways they trigger.

Table 1: Receptor Binding Affinities of Related Phenethylamine Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| 2,5-Dimethoxy-4-iodophenethylamine | 5-HT2A | 8 |

| 2,5-Dimethoxy-4-bromophenethylamine | 5-HT2A | 15 |

| 2,5-Dimethoxy-4-chlorophenethylamine | 5-HT2A | 25 |

| Mescaline (3,4,5-trimethoxyphenethylamine) | 5-HT2A | 150-12,000 |

This table presents data on compounds structurally related to Phenethylamine, 4-methoxy-alpha-phenyl- to illustrate the potential range of receptor interactions. nih.govfrontiersin.org

Materials Science Applications (e.g., Polymer Synthesis, Corrosion Inhibitors, Surface Chemistry)

Beyond its potential biological applications, the chemical structure of Phenethylamine, 4-methoxy-alpha-phenyl- lends itself to exploration in materials science. The primary amine group and the aromatic rings are reactive moieties that can be exploited in polymerization reactions and for surface modifications.

Polymer Synthesis: Phenethylamines can serve as monomers in the synthesis of novel polymers. For instance, poly(phenethylamine)s have been investigated for their potential applications. nih.gov The presence of the 4-methoxy and alpha-phenyl groups on the phenethylamine backbone would be expected to impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and optical characteristics. The synthesis of polymers from methoxy-substituted phenyl monomers has been explored, suggesting the feasibility of incorporating Phenethylamine, 4-methoxy-alpha-phenyl- into polymeric structures. mdpi.com

Corrosion Inhibitors: Organic molecules containing heteroatoms (like nitrogen in the amine group) and aromatic rings are often effective corrosion inhibitors for metals. These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. Studies on phenyl phthalimide derivatives have shown that the presence of an electron-donating methoxy (B1213986) group (OCH3) on the phenyl ring enhances the corrosion inhibition efficiency. nih.govresearchgate.net This suggests that Phenethylamine, 4-methoxy-alpha-phenyl-, with its methoxy group and nitrogen-containing structure, could be a promising candidate for development as a corrosion inhibitor.

Surface Chemistry: The oxidative polymerization of phenylethylamines, inspired by the adhesive properties of mussel proteins, has been utilized for surface modification of various materials, including those for medical devices. acs.orgnih.gov This process can alter the surface properties of materials, such as their hydrophilicity and biocompatibility. The specific substitutions on Phenethylamine, 4-methoxy-alpha-phenyl- could be used to tailor the surface chemistry for specific applications, potentially leading to surfaces with unique functionalities.

Forensic Chemistry and Impurity Profiling in the Analysis of Synthesized Compounds

In the realm of forensic science, the analysis of clandestinely synthesized compounds is a critical task. Impurity profiling, which involves the identification and quantification of byproducts and unreacted starting materials in a seized drug sample, can provide valuable intelligence about the synthetic route employed.

The synthesis of phenethylamine derivatives often results in a characteristic impurity profile that can link different seizures to a common manufacturing source. nih.gov For example, the impurity profile of 4-methoxymethamphetamine (PMMA) has been studied to determine the synthetic pathway used in its illicit production. nih.gov Given the structural similarity, it is anticipated that the synthesis of Phenethylamine, 4-methoxy-alpha-phenyl- would also generate a unique set of impurities that could be identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Forensic laboratories are constantly developing and validating analytical methods for the detection and characterization of new psychoactive substances, many of which are substituted phenethylamines. nih.govnih.gov The analytical data for a synthesized standard of Phenethylamine, 4-methoxy-alpha-phenyl- would be essential for its identification in forensic casework. This would include its mass spectrum, infrared spectrum, and NMR spectra.

Table 2: Common Analytical Techniques in Forensic Analysis of Phenethylamines

| Analytical Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds and identification based on mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for less volatile or thermally labile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |

Role in Catalyst Development and Photocatalysis Research

Recent advancements in organic synthesis have highlighted the power of photocatalysis for the construction of complex molecules under mild conditions. The synthesis of phenethylamine derivatives has been achieved using photoredox catalysis, which utilizes visible light to drive chemical reactions. acs.org

While Phenethylamine, 4-methoxy-alpha-phenyl- is not itself a catalyst, it represents a target molecule for the development of new and efficient photocatalytic methods. The ability to synthesize such substituted phenethylamines in a controlled and selective manner is of significant interest to medicinal and organic chemists. Photocatalytic approaches offer a greener and more sustainable alternative to traditional synthetic methods, which often require harsh reagents and reaction conditions.